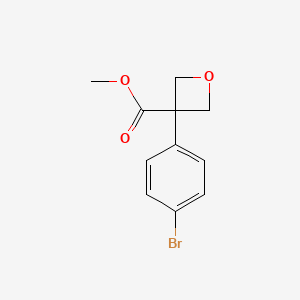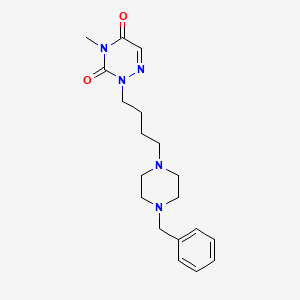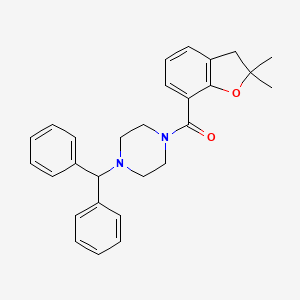
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, attached to a pyridine ring substituted with a dimethylamino group
Mécanisme D'action
Target of Action
The primary target of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound) transfers its organic group to the palladium catalyst . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organic group for the formation of the new carbon-carbon bond .
Pharmacokinetics
The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Analyse Biochimique
Biochemical Properties
5-(Dimethylamino)pyridine-3-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in facilitating the formation of carbon-carbon bonds in organic synthesis .
Cellular Effects
The effects of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to form reversible covalent bonds with diols allows it to interact with various cellular components, potentially affecting their function and stability. Additionally, the compound’s role in facilitating organic synthesis reactions can indirectly impact cellular processes by altering the availability of key biomolecules .
Molecular Mechanism
At the molecular level, 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid moiety, which can undergo reversible esterification with diols, forming boronate esters. This reversible binding allows the compound to act as a catalyst in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the compound may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to more pronounced effects. In some cases, high doses of the compound may result in toxic or adverse effects, such as cellular damage or disruption of normal cellular function. These threshold effects are important considerations in the use of the compound in biochemical research and therapeutic applications .
Metabolic Pathways
5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by various enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s efficacy and stability, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form reversible covalent bonds with diols allows it to be selectively transported and localized within cells, influencing its activity and function .
Subcellular Localization
The subcellular localization of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions. This localization is crucial for the compound’s role in modulating cellular processes and facilitating organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and ligands like triphenylphosphine.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds or other substituted aromatic derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is unique due to its pyridine ring, which imparts distinct electronic properties compared to its aniline and benzamide counterparts. This difference in structure can lead to variations in reactivity and applications, making it a valuable compound in specific synthetic and research contexts .
Propriétés
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-11(16(5)6)9-15-8-10/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXOUTZAKECIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

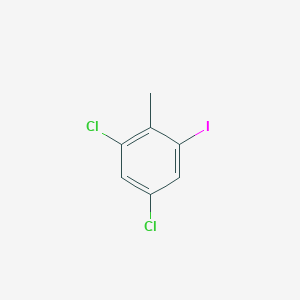
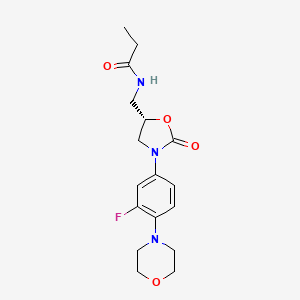


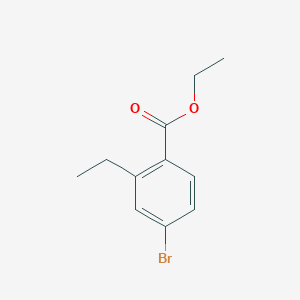

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)


